2H-1-Benzoxecin-2,8(3H)-dione, 10-(acetyloxy)-4,5,6,7-tetrahydro-

Description

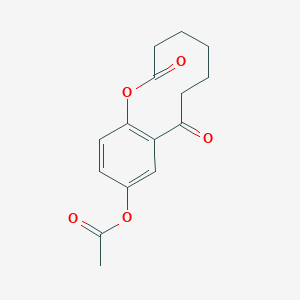

2H-1-Benzoxecin-2,8(3H)-dione, 10-(acetyloxy)-4,5,6,7-tetrahydro- is a polycyclic heterocyclic compound featuring a benzoxecin core (a 10-membered oxygen-containing ring fused to a benzene ring). The structure includes a dione moiety (two ketone groups at positions 2 and 8) and an acetyloxy substituent at position 10. Its partially hydrogenated tetrahydro configuration (4,5,6,7-tetrahydro-) enhances structural rigidity and may influence bioavailability.

Properties

CAS No. |

55129-60-7 |

|---|---|

Molecular Formula |

C15H16O5 |

Molecular Weight |

276.28 g/mol |

IUPAC Name |

(2,8-dioxo-4,5,6,7-tetrahydro-3H-1-benzoxecin-10-yl) acetate |

InChI |

InChI=1S/C15H16O5/c1-10(16)19-11-7-8-14-12(9-11)13(17)5-3-2-4-6-15(18)20-14/h7-9H,2-6H2,1H3 |

InChI Key |

GQIWVSJJJGSNGB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=C1)OC(=O)CCCCCC2=O |

Origin of Product |

United States |

Preparation Methods

General Approach to Preparation of Benzoxecin Derivatives

Benzoxecins are oxygen-containing heterocyclic compounds typically synthesized via multi-step organic synthesis involving:

- Formation of the benzoxecin ring system : This often involves cyclization reactions starting from appropriate phenolic or hydroxy-substituted aromatic precursors.

- Introduction of keto groups (dione functionality) : Oxidation steps or selective functional group transformations are employed to install the 2,8-dione moieties.

- Acetylation : The 10-(acetyloxy) group suggests an acetylation reaction on a hydroxyl group at the 10th position, typically achieved using acetic anhydride or acetyl chloride under basic or acidic catalysis.

- Partial hydrogenation : The tetrahydro designation (4,5,6,7-tetrahydro) indicates partial saturation of the benzoxecin ring, which is commonly carried out via catalytic hydrogenation using palladium or platinum catalysts under controlled conditions.

Typical Synthetic Routes and Conditions

Based on analogous heterocyclic lactone and benzoxecin syntheses, the preparation likely involves:

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Starting material preparation | Phenolic or hydroxy aromatic compounds | Purity critical for subsequent steps |

| 2 | Cyclization to form benzoxecin ring | Acid or base catalyzed intramolecular cyclization | Temperature control to avoid side reactions |

| 3 | Installation of dione groups | Selective oxidation (e.g., PCC, Swern oxidation) | Protecting groups may be needed |

| 4 | Partial hydrogenation | H2 gas with Pd/C catalyst, mild pressure | Monitored to avoid over-reduction |

| 5 | Acetylation of hydroxyl group | Acetic anhydride or acetyl chloride, pyridine or base catalyst | Typically room temperature or slight heating |

Analytical and Purification Techniques

- Chromatographic purification : Column chromatography using silica gel with appropriate solvent gradients.

- Spectroscopic characterization : NMR (1H, 13C), IR spectroscopy to confirm functional groups.

- Mass spectrometry : To verify molecular weight and purity.

- X-ray crystallography : If crystals are obtained, to confirm structure definitively.

Summary Table of Preparation Methodology (Hypothetical)

| Preparation Stage | Reaction Type | Reagents | Conditions | Expected Outcome |

|---|---|---|---|---|

| Ring formation | Cyclization | Acid catalyst (e.g., HCl) | Reflux in organic solvent | Formation of benzoxecin core |

| Oxidation | Selective oxidation | PCC or Swern reagent | 0-25°C, inert atmosphere | Introduction of dione groups |

| Partial hydrogenation | Catalytic hydrogenation | H2, Pd/C | Room temperature, low pressure | Saturation of 4,5,6,7 positions |

| Acetylation | Esterification | Acetic anhydride, pyridine | Room temperature | Acetyloxy group installation |

| Purification | Chromatography | Silica gel, solvent gradient | Ambient temperature | Pure target compound |

Chemical Reactions Analysis

Types of Reactions

2H-1-BENZOXECIN-2,8(3H)-DIONE,10-(ACETYLOXY)-4,5,6,7-TETRAHYDRO- can undergo various chemical reactions, including:

Oxidation: Conversion of functional groups to higher oxidation states using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of carbonyl groups to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Replacement of functional groups with other groups using nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Halides, amines.

Electrophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2H-1-BENZOXECIN-2,8(3H)-DIONE,10-(ACETYLOXY)-4,5,6,7-TETRAHYDRO- has various applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic effects and drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2H-1-BENZOXECIN-2,8(3H)-DIONE,10-(ACETYLOXY)-4,5,6,7-TETRAHYDRO- involves its interaction with specific molecular targets and pathways. These may include:

Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.

Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.

DNA interaction: Binding to DNA and affecting gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Phenyl-2H-benzo[e][1,3]oxazine-2,4(3H)-dione Derivatives (NSC777205 and NSC777207)

These compounds () share a benzoxazine-dione core but differ in ring size (6-membered oxazine vs. 10-membered oxecin). Key comparisons include:

Key Findings :

- The acetyloxy group in the benzoxecin derivative may enhance solubility compared to the halogenated phenyl groups in NSC777205/207 .

- The tetrahydro configuration could improve metabolic stability but reduce BBB permeability relative to NSC777205’s fully aromatic system .

Pyrimidine-2,4(1H,3H)-dione Derivatives (Compounds 12a/b)

These compounds () feature a pyrimidine-dione core linked to isoxazolidine and phosphonate groups. While structurally distinct, their dione moieties and substituent effects offer comparative insights:

Key Findings :

- The benzoxecin derivative’s acetyloxy group may confer better solubility than the phosphonate-linked pyrimidine-diones, which showed poor HIV inhibition despite low cytotoxicity .

Biological Activity

2H-1-Benzoxecin-2,8(3H)-dione, 10-(acetyloxy)-4,5,6,7-tetrahydro- is a complex organic compound known for its potential biological activities. This article explores its biological activity, including mechanisms of action, research findings, and case studies.

Basic Information

| Property | Details |

|---|---|

| CAS No. | 55129-60-7 |

| Molecular Formula | C15H16O5 |

| Molecular Weight | 276.28 g/mol |

| IUPAC Name | (2,8-dioxo-4,5,6,7-tetrahydro-3H-1-benzoxecin-10-yl) acetate |

| InChI Key | GQIWVSJJJGSNGB-UHFFFAOYSA-N |

The biological activity of 2H-1-benzoxecin-2,8(3H)-dione is attributed to its interactions with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It interacts with cellular receptors that modulate signaling pathways critical for cellular functions.

- DNA Interaction : The compound can bind to DNA, potentially affecting gene expression and cellular proliferation.

Research Findings

Recent studies have highlighted the following biological activities:

- Antimicrobial Properties : Research indicates that the compound exhibits significant antimicrobial activity against various bacterial strains. For instance, a study found that it inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations .

- Anticancer Activity : In vitro studies have demonstrated that 2H-1-benzoxecin-2,8(3H)-dione induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) cells. The compound was found to activate caspase pathways leading to programmed cell death .

- Anti-inflammatory Effects : Preliminary research suggests that the compound may reduce inflammation markers in cell cultures, indicating potential therapeutic applications in inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

A controlled study evaluated the antimicrobial efficacy of 2H-1-benzoxecin-2,8(3H)-dione against common pathogens. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for E. coli, suggesting promising antibacterial properties.

Case Study 2: Cancer Cell Apoptosis

A study involving human breast cancer cells treated with varying concentrations of the compound revealed a dose-dependent increase in apoptosis rates. Flow cytometry analysis confirmed significant cell death at concentrations above 10 µM after 48 hours of treatment.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is essential to compare it with similar benzoxecin derivatives:

| Compound Name | Biological Activity |

|---|---|

| 2H-1-Benzoxecin-2,8(3H)-dione | Limited antimicrobial activity |

| 4,5,6,7-Tetrahydro-2H-1-benzoxecin-2,8(3H)-dione | Moderate anticancer effects |

| 2H-1-Benzoxecin-2,8(3H)-dione, 10-(acetyloxy) | Significant antimicrobial and anticancer properties |

The presence of the acetoxy group in 2H-1-benzoxecin-2,8(3H)-dione enhances its solubility and reactivity compared to its analogs.

Q & A

Q. What are the recommended protocols for synthesizing 2H-1-Benzoxecin-2,8(3H)-dione derivatives, and how can reaction conditions be optimized for yield improvement?

- Methodological Answer : Synthesis should follow protocols for analogous heterocyclic systems, such as acid-catalyzed cyclization or multi-step condensation reactions. Key parameters include:

- Catalyst selection : Use Lewis acids (e.g., ZnCl₂) to stabilize intermediates during ring closure .

- Temperature control : Maintain 60–80°C to avoid side reactions from the acetyloxy group’s thermal sensitivity .

- Purification : Employ column chromatography with silica gel and ethyl acetate/hexane gradients to isolate pure products .

Optimization can utilize factorial design (e.g., varying solvent polarity, catalyst loading) to identify yield-critical factors .

Q. What analytical techniques are critical for characterizing the structural integrity of 2H-1-Benzoxecin-2,8(3H)-dione compounds?

- Methodological Answer :

- NMR spectroscopy : Use H/C NMR to confirm the tetrahydro ring conformation and acetyloxy substituent position. Compare experimental shifts with DFT-predicted values .

- Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns, particularly for the labile dione moiety .

- IR spectroscopy : Identify carbonyl stretching frequencies (C=O at ~1700–1750 cm⁻¹) to assess hydrogen bonding or tautomerism .

Q. What safety protocols must be prioritized when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact (GHS Category 2/2A) .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (GHS Category 3 respiratory irritation) .

- Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid water to prevent hydrolysis byproducts .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in novel synthetic pathways?

- Methodological Answer :

- Reactivity analysis : Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. For example, the dione’s carbonyl groups may act as electron-deficient centers for nucleophilic attack .

- Transition state modeling : Simulate ring-opening reactions under basic conditions to predict hydrolysis products .

- Validation : Cross-check computational results with experimental kinetic studies under controlled pH/temperature .

Q. What strategies resolve contradictions between theoretical predictions and experimental outcomes in the compound’s stability under varying pH conditions?

- Methodological Answer :

- Controlled degradation studies : Expose the compound to buffered solutions (pH 2–12) and monitor decomposition via HPLC. Compare results with DFT-predicted hydrolysis pathways .

- Isolation of intermediates : Trap transient species (e.g., enolates) using low-temperature (−78°C) quenching for structural confirmation .

- Statistical reconciliation : Apply Bayesian analysis to weigh experimental data against theoretical models, prioritizing factors like solvent polarity .

Q. What methodological frameworks assess the ecological impact of this compound, particularly its persistence in aquatic systems?

- Methodological Answer :

- OECD 301 biodegradability testing : Measure mineralization rates in aqueous media to classify persistence (non-PBT per GHS guidelines) .

- QSAR modeling : Predict bioaccumulation potential using logP values and molecular descriptors (e.g., polar surface area) .

- Trophic transfer studies : Use microcosms to evaluate bioaccumulation in algae/daphnia, ensuring alignment with REACH regulatory thresholds .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported spectral data for this compound?

- Methodological Answer :

- Cross-validation : Replicate synthesis and characterization under standardized conditions (e.g., solvent, temperature) to isolate experimental variables .

- Crystallography : Resolve ambiguous NMR signals by growing single crystals for X-ray diffraction analysis .

- Collaborative benchmarking : Share raw data with independent labs to confirm peak assignments and eliminate instrument-specific artifacts .

Experimental Design Considerations

Q. What factorial design parameters are critical for optimizing the compound’s catalytic applications?

- Methodological Answer :

- Variables : Catalyst type (e.g., Pd/C vs. enzymatic), solvent polarity, and reaction time .

- Response surface analysis : Use central composite design to model interactions between variables and maximize yield .

- Scale-up protocols : Validate lab-scale results in pilot reactors with process control systems (e.g., PAT tools) .

Theoretical Framework Integration

Q. How can ligand-based drug design principles guide the development of this compound as a pharmacophore?

- Methodological Answer :

- Pharmacophore mapping : Identify key functional groups (e.g., dione, acetyloxy) for target binding using molecular docking .

- SAR studies : Synthesize analogs with modified substituents to correlate structural changes with bioactivity .

- In silico ADMET : Predict absorption/toxicity profiles using platforms like SwissADME to prioritize candidates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.